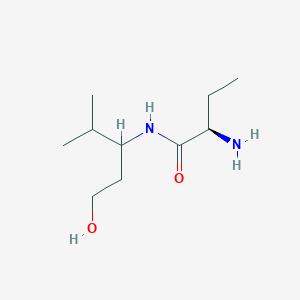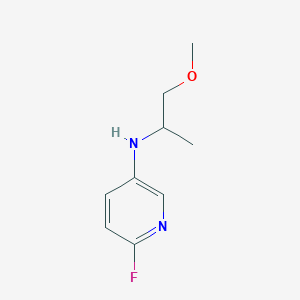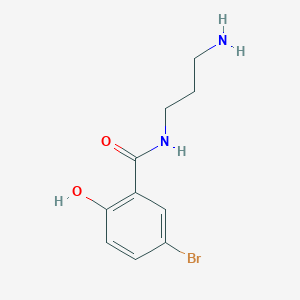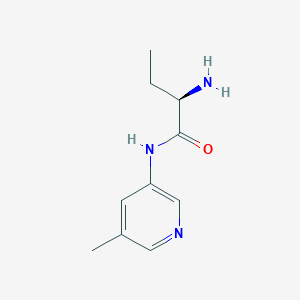
(2R)-2-amino-N-(1-hydroxy-4-methylpentan-3-yl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-2-amino-N-(1-hydroxy-4-methylpentan-3-yl)butanamide is a chemical compound that belongs to the class of amino acids. It is commonly referred to as L-Norvaline and is a non-proteinogenic amino acid. L-Norvaline is synthesized through a specific synthetic method and has been used in many scientific research applications.
Mechanism of Action
L-Norvaline works by inhibiting the activity of arginase, an enzyme that breaks down arginine. By inhibiting arginase activity, L-Norvaline increases the availability of arginine, which is a precursor to nitric oxide production. Nitric oxide is a potent vasodilator, which means it relaxes the smooth muscles in blood vessels, leading to increased blood flow and improved cardiovascular health.
Biochemical and Physiological Effects
L-Norvaline has been shown to have many biochemical and physiological effects, including increased nitric oxide production, improved blood flow, and reduced oxidative stress. In addition, L-Norvaline has been shown to have anti-inflammatory properties, which can help reduce inflammation and pain.
Advantages and Limitations for Lab Experiments
One advantage of using L-Norvaline in lab experiments is its ability to increase nitric oxide production, which can be useful in studying cardiovascular health and disease. In addition, L-Norvaline has been shown to have antioxidant properties, which can be useful in studying cellular damage and aging. However, one limitation of using L-Norvaline in lab experiments is its potential toxicity at high doses, which can affect experimental results.
Future Directions
There are many future directions for research on L-Norvaline, including its potential use as a therapeutic agent for cardiovascular disease and cancer. In addition, further research is needed to determine the optimal dose and duration of L-Norvaline supplementation for maximum health benefits. Finally, more research is needed to determine the safety and efficacy of L-Norvaline in human subjects.
Conclusion
L-Norvaline is a non-proteinogenic amino acid that has been shown to have many beneficial effects on cardiovascular health and oxidative stress. Its mechanism of action involves inhibiting arginase activity, which leads to increased nitric oxide production and improved blood flow. Although L-Norvaline has potential as a therapeutic agent, more research is needed to determine its safety and efficacy in human subjects.
Synthesis Methods
L-Norvaline is synthesized through the condensation of 2-methylbutyraldehyde and ethyl diazoacetate. The resulting product is then hydrolyzed to form L-Norvaline. This synthesis method has been used successfully in the laboratory and has been optimized for high yield.
Scientific Research Applications
L-Norvaline has been used in many scientific research applications, including studies on the regulation of nitric oxide production, the prevention of oxidative stress, and the inhibition of arginase activity. L-Norvaline has been shown to increase nitric oxide production by inhibiting arginase activity, which leads to increased blood flow and improved cardiovascular health. In addition, L-Norvaline has been shown to prevent oxidative stress by scavenging free radicals, which can protect against cellular damage and aging.
properties
IUPAC Name |
(2R)-2-amino-N-(1-hydroxy-4-methylpentan-3-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N2O2/c1-4-8(11)10(14)12-9(5-6-13)7(2)3/h7-9,13H,4-6,11H2,1-3H3,(H,12,14)/t8-,9?/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGZSUJIFDZUBGZ-VEDVMXKPSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC(CCO)C(C)C)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C(=O)NC(CCO)C(C)C)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R)-2-amino-N-(1-hydroxy-4-methylpentan-3-yl)butanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(aminomethyl)-N-[2-(hydroxymethyl)cyclohexyl]pyridine-4-carboxamide](/img/structure/B6632365.png)
![2-[(5-Fluoropyridin-3-yl)methyl-methylamino]acetonitrile](/img/structure/B6632368.png)


![5-bromo-N-[2-(ethylamino)ethyl]-2-hydroxybenzamide](/img/structure/B6632402.png)
![N-[(2R)-1-aminopropan-2-yl]-2,5-dichlorothiophene-3-carboxamide](/img/structure/B6632404.png)
![N-[(2R)-1-aminopropan-2-yl]-2,5-dichlorobenzenesulfonamide](/img/structure/B6632412.png)


![2-Hydroxy-2-methyl-3-[(2-methyl-1,3-thiazole-5-carbonyl)amino]propanoic acid](/img/structure/B6632422.png)
![2-Hydroxy-3-[(2-iodo-3-methylbenzoyl)amino]-2-methylpropanoic acid](/img/structure/B6632429.png)
